molecular formula C27H27N3O3S B2384118 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline CAS No. 866843-27-8

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline

Cat. No.: B2384118
CAS No.: 866843-27-8
M. Wt: 473.59
InChI Key: PLXYSQBNIQEOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzenesulfonyl Group: This step might involve sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using 4-(4-methoxyphenyl)piperazine as a starting material.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases and Acids: Sodium hydroxide, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: Shares the piperazine moiety.

    Benzenesulfonyl Chloride: Shares the sulfonyl group.

    Quinoline Derivatives: Share the quinoline core.

Uniqueness

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-20-8-13-25-24(18-20)27(26(19-28-25)34(31,32)23-6-4-3-5-7-23)30-16-14-29(15-17-30)21-9-11-22(33-2)12-10-21/h3-13,18-19H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXYSQBNIQEOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.